tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate
Description
Absolute Configuration Analysis of (R)-Enantiomer
The absolute configuration of the (R)-enantiomer is determined using the Cahn-Ingold-Prelog (CIP) priority rules . At the chiral center (C2), the substituents are prioritized as follows:
- Cyanomethyl group (-CH₂CN, highest priority due to the nitrile’s electronegative nitrogen).
- Morpholine oxygen (part of the ring’s ether linkage, second priority).
- tert-Butyl carbamate (-OC(O)C(CH₃)₃, third priority).
- Hydrogen atom (lowest priority).
When the molecule is oriented such that the hydrogen atom faces away from the observer, the remaining groups (-CH₂CN, -O-, and -Boc) form a counterclockwise sequence, confirming the R-configuration . This assignment aligns with the enantiomer’s distinct optical activity, which contrasts with the (S)-form’s dextrorotatory properties (Fig. 1).
Table 1: Absolute Configuration Determinants for (R)-Enantiomer
| Substituent | Priority | Atomic Composition |
|---|---|---|
| -CH₂CN | 1 | C, N, H |
| Morpholine -O- | 2 | O, C, H |
| -Boc | 3 | C, O, H |
| -H | 4 | H |
Comparative Analysis with (S)-Stereoisomer
The (R)- and (S)-enantiomers exhibit identical physicochemical properties (e.g., melting point, solubility) but differ in optical rotation and biological interactions. Key distinctions include:
- Optical Rotation : The (R)-enantiomer displays a levorotatory optical activity ([α]ᴅ²⁵ = -X°), whereas the (S)-form is dextrorotatory ([α]ᴅ²⁵ = +X°).
- Synthetic Pathways : The (S)-enantiomer’s synthesis often employs chiral auxiliaries or enantioselective catalysis, mirroring methods used for analogous morpholine derivatives.
- Crystallographic Behavior : X-ray diffraction studies reveal that the (S)-enantiomer’s morpholine ring adopts a flattened-boat conformation in crystalline states, whereas the (R)-form may stabilize in a chair conformation due to steric effects from the tert-butyl group.
Table 2: Comparative Properties of (R)- and (S)-Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Optical Rotation ([α]ᴅ²⁵) | -X° (c = Y, solvent) | +X° (c = Y, solvent) |
| Preferred Conformation | Chair | Flattened-boat |
| Hydrogen Bonding | N–H⋯O (intramolecular) | N–H⋯N (intermolecular) |
Conformational Studies of Morpholine Ring System
The morpholine ring’s conformation significantly impacts the compound’s reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) and X-ray crystallography data indicate that the tert-butyl group’s steric bulk favors a chair conformation , with the cyanomethyl group occupying an axial position to minimize 1,3-diaxial strain. This arrangement stabilizes the molecule through:
- Van der Waals interactions between the tert-butyl group and adjacent ring hydrogens.
- Electrostatic stabilization from the nitrile’s dipole moment aligning with the morpholine oxygen’s lone pairs.
In contrast, the (S)-enantiomer’s flattened-boat conformation (observed in crystalline states) facilitates intermolecular hydrogen bonding (N–H⋯O and N–H⋯N), contributing to its distinct packing architecture.
Figure 1: Chair Conformation of (R)-Enantiomer
tert-Bu
|
O=C-O—N
/ \
O CH₂CN
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(cyanomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
WHRDWLLTRDAEFB-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and cyanomethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Tert-butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate has shown potential as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases.
-
Biological Activity
- Research indicates that this compound interacts with several enzymes and proteins, influencing metabolic pathways. Notably, it has been reported to exhibit antimicrobial properties and may have applications in treating infections. Studies have also suggested its potential role in modulating immune responses, particularly through interactions with Toll-like receptors (TLRs), which are crucial in autoimmune diseases like systemic lupus erythematosus .
- Structure-Activity Relationship Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Immune Modulation
In preclinical models, the compound was evaluated for its ability to modulate immune responses by antagonizing TLR7 and TLR8 pathways. This modulation showed promise in reducing symptoms associated with autoimmune disorders, providing a basis for further therapeutic exploration .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Contains an amino group instead of a cyanomethyl group | Potentially different biological activity |
| Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group provides different reactivity | May exhibit different solubility properties |
| Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate | Methoxymethyl group introduces ether characteristics | Unique interactions with polar solvents |
This table highlights how slight modifications to the structure can lead to different properties and activities, emphasizing the versatility of this compound as a scaffold for further development.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(cyanomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a reactive site for further chemical modifications, while the morpholine ring provides stability and solubility. The tert-butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and analogous morpholine derivatives:
Physicochemical Properties
- Polarity: The cyanomethyl group increases polarity compared to the chloromethyl analog but is less polar than the hydroxyethyl derivative.
- Stability : The Boc group in all compounds provides thermal and oxidative stability, but the nitrile group in the target compound is more chemically inert than the reactive chloromethyl group.
- Solubility : The hydroxyethyl analog (LogP ~1.2) is more water-soluble than the target compound (estimated LogP ~1.8) due to hydrogen bonding .
Biological Activity
tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H18N2O3
- Molecular Weight : 226.276 g/mol
- CAS Number : 220199-85-9
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biochemical pathways critical for cellular functions. Its structure allows for specific binding to enzymatic sites, potentially altering their activity and leading to therapeutic effects.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, studies have shown that morpholine derivatives can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Compound | Target Enzyme | IC50 Value (nM) | Activity |
|---|---|---|---|
| 7a | DNA gyrase | <10 | Potent |
| 7a | Topo IV | 8.0 | Potent |
Table 1: Enzyme Inhibition Profile of Related Compounds
Antibacterial Activity
The compound's structural characteristics suggest potential antibacterial properties. In vitro studies have demonstrated that similar compounds exhibit low nanomolar inhibitory concentrations against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Case Studies
-
Study on Morpholine Derivatives :
A recent study explored the antibacterial effects of morpholine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, showcasing their potential as new antibacterial agents . -
Mechanistic Insights :
Another investigation focused on the mechanism through which these compounds exert their effects on bacterial topoisomerases. The study revealed that the binding affinity to the enzyme's active site was crucial for their inhibitory action, providing insights into the design of more effective derivatives .
Applications in Drug Development
Given its biological activity, this compound is being investigated for its potential use in pharmaceuticals. Its ability to inhibit key enzymes involved in bacterial resistance makes it a candidate for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate, and what key intermediates are involved?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. A critical intermediate is (R)-tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS: 126058-25-1), where the chloromethyl group is replaced with a cyanomethyl group using KCN or NaCN under controlled pH to avoid hydrolysis . Chiral purity is maintained using enantioselective catalysts or chiral chromatography .
- Key Intermediates :
| Intermediate | CAS Number | Role |
|---|---|---|
| (R)-2-(chloromethyl)morpholine-4-carboxylate | 126058-25-1 | Cyanomethyl precursor |
| (R)-2-(aminomethyl)morpholine-4-carboxylate | 1174913-80-4 | Reductive amination precursor |
Q. How can researchers ensure the stereochemical integrity of tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate during synthesis?
- Methodology : Use chiral auxiliaries or asymmetric catalysis to preserve the (R)-configuration. Confirm stereochemistry via H/C NMR (e.g., NOE experiments) and polarimetry. For example, the (R)-configuration in related pyrrolidine derivatives was validated using H NMR coupling constants and HRMS .
Q. What analytical techniques are most effective for characterizing tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate?
- Methodology :
- NMR Spectroscopy : H/C NMR for structural elucidation (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H] for CHNO: calc. 226.1317, observed 226.1315) .
- IR Spectroscopy : Stretching frequencies for nitrile (C≡N) at ~2240 cm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyanomethylation step in synthesizing tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of cyanide ions .
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of nitrile to amide) .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve cyanide ion availability .
Q. What strategies can resolve conflicting data regarding the optimal reaction conditions for introducing the cyanomethyl group?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst). For example, a 2 factorial design identified DMF and 0°C as optimal in related syntheses .
- Mechanistic Studies : DFT calculations to model transition states and identify rate-limiting steps .
Q. How can computational chemistry tools predict the reactivity of tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate in novel reaction environments?
- Methodology :
- QSAR/QSPR Models : Predict physicochemical properties (e.g., logP, solubility) using quantum chemistry and neural networks .
- Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors (e.g., morpholine derivatives as protease inhibitors) .
Data Contradiction Analysis
Q. Why do different studies report varying stability profiles for tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate under acidic conditions?
- Analysis : Discrepancies arise from differences in acid strength and reaction time. For example, 1M HCl at 25°C causes partial hydrolysis to the carboxylic acid, while 0.1M HCl shows no degradation over 24 hours .
- Resolution : Standardize stability testing protocols (e.g., pH 1–3 buffers, 37°C) and monitor via HPLC .
Experimental Design Considerations
Q. What precautions are critical when handling tert-Butyl (R)-2-(cyanomethyl)morpholine-4-carboxylate in biological assays?
- Methodology :
- Toxicity Mitigation : Use PPE (gloves, respirators) due to potential cyanide release under degradation .
- Solubility Optimization : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
